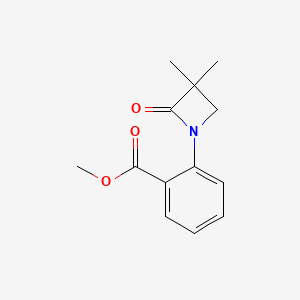

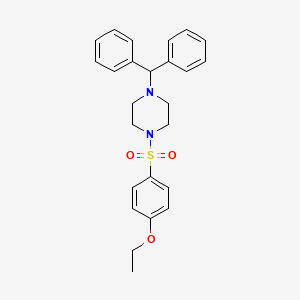

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H15NO3 . It is used extensively in scientific research.

Molecular Structure Analysis

The molecular structure of “this compound” is unique and offers immense possibilities for developing innovative applications across various fields. The InChI code for this compound is 1S/C13H15NO3/c1-13 (2)8-14 (12 (13)16)10-7-5-4-6-9 (10)11 (15)17-3/h4-7H,8H2,1-3H3 .Applications De Recherche Scientifique

Palladium-Catalyzed Transformations

A study developed a procedure for the carbonylative transformation of benzyl amines using palladium as a catalyst. This method highlights the application of similar compounds in synthesizing complex organic molecules, demonstrating the versatility of palladium-catalyzed reactions in organic synthesis (Yahui Li, Zechao Wang, Xiao‐Feng Wu, 2018).

Photocatalysis for Dye Removal

Research on the photocatalytic removal of methyl orange using Zn-incorporated TiO2 showcases the potential of organometallic compounds in enhancing photocatalytic activities for environmental remediation (Youngmi Kim et al., 2008).

Organic Synthesis

A novel synthesis approach for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines was demonstrated, indicating the utility of complex organometallic reactions in generating new organic frameworks (B. Gabriele et al., 2006).

Electrochemical Applications

The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates explored the reaction mechanisms in the context of organic electrosynthesis, offering insights into the electrochemical behavior of similar organometallic compounds (Michal Rejňák et al., 2004).

Catalytic Cyclotrimerization

Research into the Lewis acid-catalyzed cyclotrimerization of methyl 3-acetylazulene-1-carboxylate with tetrachlorosilane and titanium(IV) chloride demonstrates the compound's role in facilitating cyclotrimerization reactions, which are pivotal in the synthesis of complex cyclic structures (Satoko Yamashiro, K. Imafuku, 2003).

Propriétés

IUPAC Name |

methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)16)10-7-5-4-6-9(10)11(15)17-3/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMZWUVQNKNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)

![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)

![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)

![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)